2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepin ring system, which is a tricyclic structure with two benzene rings fused to a seven-membered ring containing an oxygen atom . This core structure is substituted with various groups, including a methyl group at the 8-position, a benzenesulfonamide group at the 2-position, and two methyl groups at the 2,5-positions of the benzenesulfonamide.Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
Photodynamic Therapy Applications
Research indicates the potential of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) on zinc phthalocyanine substituted with benzenesulfonamide groups highlights their high singlet oxygen quantum yield, making them useful as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Compounds with a benzenesulfonamide structure have been synthesized and shown to possess antimicrobial activities. Sojitra et al. (2016) synthesized derivatives that exhibited significant potency against bacteria, indicating their potential in developing new antimicrobial agents (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).
Environmental Presence and Human Exposure
Studies have also focused on the occurrence of benzenesulfonamide derivatives in the environment and their impact on human health. Maceira et al. (2018) developed methods to detect these compounds in outdoor air, emphasizing the need to understand their prevalence and potential effects on human health (Maceira, Marcé, & Borrull, 2018).
Synthesis and Characterization
The synthesis and characterization of benzenesulfonamide derivatives have been a significant area of research, with studies exploring various methods and applications. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, providing insights into their molecular structure and potential applications (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
Applications in Organic Synthesis
The utility of benzenesulfonamide derivatives in organic synthesis, particularly in catalytic reactions, has been demonstrated. Munck et al. (2017) reported the use of cyclic imines including dibenzo[b,f][1,4]oxazepines in aza-Reformatsky reactions, leading to the synthesis of chiral acetate derivatives (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-5-8-20-18(10-13)23-22(25)17-12-16(7-9-19(17)28-20)24-29(26,27)21-11-14(2)4-6-15(21)3/h4-12,24H,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLUHXJWMSCGLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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